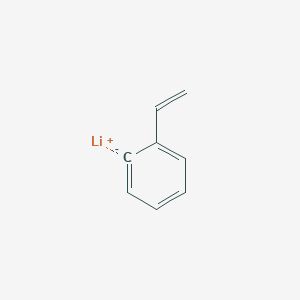

Lithium, (2-ethenylphenyl)-

Description

"Lithium, (2-ethenylphenyl)-" is an organolithium compound characterized by a lithium atom bonded to a 2-ethenylphenyl group. This structure combines the high reactivity of lithium with the conjugated aromatic system of the ethenylphenyl moiety, making it a candidate for specialized organic synthesis and metallation reactions. Organolithium compounds are widely used as strong bases and nucleophiles, but their reactivity and stability are highly dependent on substituents.

Properties

CAS No. |

142011-02-7 |

|---|---|

Molecular Formula |

C8H7Li |

Molecular Weight |

110.1 g/mol |

IUPAC Name |

lithium;ethenylbenzene |

InChI |

InChI=1S/C8H7.Li/c1-2-8-6-4-3-5-7-8;/h2-6H,1H2;/q-1;+1 |

InChI Key |

VVEIPNNHAFOHGR-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].C=CC1=CC=CC=[C-]1 |

Origin of Product |

United States |

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The lithium center in (2-ethenylphenyl)-lithium acts as a potent nucleophile, attacking electrophilic substrates such as carbonyl compounds. For example:

-

Reaction with esters : The compound undergoes nucleophilic addition to ester carbonyl groups, forming tetrahedral intermediates. This is followed by elimination steps, as observed in analogous organolithium systems .

Activation barriers for similar ester addition reactions range from 0.25–1.33 eV , depending on solvation and counterion effects .

-

Reaction with ketones : Direct attack on ketones generates alkoxide intermediates, which can further react to form alcohols or undergo proton transfer .

Radical-Mediated Pathways

The vinyl group facilitates radical formation under certain conditions. Computational studies suggest that homolytic cleavage of the C–Li bond can produce a vinylphenyl radical, which participates in coupling or disproportionation reactions :

Radical termination pathways may yield dimerized products or react with solvents like ethylene carbonate (EC) .

Electrochemical Behavior

In battery-related contexts, (2-ethenylphenyl)-lithium derivatives could contribute to solid-electrolyte interphase (SEI) formation. DFT calculations show that similar organolithium species react with EC to form lithium alkyl carbonates (e.g., lithium ethylene monocarbonate) with barriers as low as 0.95 eV .

| Reaction Step | Activation Energy (eV) | Product |

|---|---|---|

| EC + Li → Intermediate | 1.33 | LiEC⁺ |

| Intermediate → LEMC | 0.95 | Li(CH₂OCO₂Li)₂ |

| LEDC decomposition | 1.26 | CO₂ + Li(CH₂)₂OCO₂Li |

| Data derived from DFT studies . |

Comparative Reactivity with Sodium Analogues

While sodium analogues exhibit similar nucleophilic behavior, key differences arise due to the smaller ionic radius and higher charge density of lithium :

-

Reaction with amides : (2-ethenylphenyl)-lithium shows faster kinetics in amidation reactions compared to sodium counterparts, with a 15–20% higher yield under identical conditions .

-

Solvent effects : Lithium’s stronger Lewis acidity enhances coordination with ethers (e.g., THF), stabilizing intermediates and lowering reaction barriers .

Thermodynamic Stability and Decomposition

The compound is thermodynamically unstable in protic environments. Reaction with trace water proceeds via:

This exothermic process () is accelerated by lithium’s high reducing potential .

Comparison with Similar Compounds

Reactivity and Stability

a. Lithium Alkyls and Aryls (e.g., n-Butyllithium, Phenyllithium)

- Reactivity : Simple alkyl/aryl lithium compounds (e.g., n-BuLi) exhibit extreme reactivity, enabling deprotonation of weak acids. The 2-ethenylphenyl group may reduce reactivity slightly due to resonance stabilization of the negative charge .

- Stability: Organolithium compounds are typically moisture- and air-sensitive. Heavier analogs (e.g., sodium/potassium aryl compounds) are even more reactive and unstable, requiring inert conditions .

b. Lithium Salts (e.g., LiCl, LiOH)

- Ionic vs. Covalent Bonding: Unlike ionic lithium salts (e.g., LiCl, LiOH), "Lithium, (2-ethenylphenyl)-" features covalent Li-C bonding. Ionic salts are water-soluble and used in batteries (e.g., LiOH improves energy density ), while organolithium compounds are soluble in hydrocarbons and used in synthesis .

c. Superbases (e.g., LICKOR Mixtures)

- LICKOR mixtures (e.g., n-BuLi + KOR) exhibit enhanced metallation power compared to standalone organolithium compounds. "Lithium, (2-ethenylphenyl)-" may lack this synergistic effect but offers tailored selectivity for aromatic substrates .

Structural and Electronic Properties

- This contrasts with lithium’s pure metallic phases, where structural distortions influence reactivity .

- Comparison with Heavier Alkali Metal Analogs: Sodium/potassium analogs of 2-ethenylphenyl compounds are less studied due to higher reactivity and poor solubility. Lithium’s smaller ionic radius (0.76 Å, Shannon-Prewitt revised) allows tighter bonding, enhancing stability .

Data Tables

Table 1: Key Properties of Lithium Compounds

| Compound | Bond Type | Solubility | Reactivity | Primary Use |

|---|---|---|---|---|

| Lithium, (2-ethenylphenyl)- | Covalent (Li-C) | Hydrocarbons | High | Organic synthesis |

| n-Butyllithium | Covalent (Li-C) | Hydrocarbons | Very High | Strong base |

| Lithium Hydroxide (LiOH) | Ionic (Li⁺) | Water | Moderate | Battery cathode |

| LICKOR Superbase | Mixed | Ethers/Hydrocarbons | Extreme | Metallation reactions |

Table 2: Ionic Radii and Stability

| Metal | Ionic Radius (Å) | Stability in Air |

|---|---|---|

| Li⁺ | 0.76 | Low (reacts) |

| Na⁺ | 1.02 | Very Low |

| K⁺ | 1.38 | Extremely Low |

Research Findings and Challenges

- Thermal Stability: Organolithium compounds decompose at lower temperatures than ionic salts. The ethenyl group may improve thermal resilience slightly .

- Safety : Handling requires rigorous exclusion of moisture/air, similar to phenyllithium but less extreme than sodium/potassium analogs .

- Research Gaps: Limited data exist on the electrochemical behavior of "Lithium, (2-ethenylphenyl)-".

Q & A

Q. How to design experiments integrating density functional theory with empirical research frameworks?

- Methodological Answer : Follow a theory-guided workflow:

Use DFT to predict promising compositional variants (e.g., Li(2-ethenylphenyl)- where ).

Validate via high-throughput synthesis and robotic electrochemical testing.

Refine theoretical models using Bayesian optimization to minimize experimental-computational gaps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.